molecular formula C18H17FN2O3S2 B2522131 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-93-4

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2522131
CAS RN: 895452-93-4
M. Wt: 392.46
InChI Key: LBLIODJKVPLEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves a series of steps that can be related to the methods described in the provided papers. Although the exact compound is not directly synthesized in these papers, they offer insight into similar synthetic pathways. For instance, the synthesis of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization, which could be relevant for the synthesis of the target compound . Additionally, the novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides includes directed lithiation of propanamides, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit features that are important for its biological activity. The presence of a thiazol moiety, as seen in the series of heterocyclic glucocorticoid receptor (GR) modulators, suggests that this heterocycle is a crucial structural component. The 4-fluorophenyl moiety is also highlighted as an important structural element for binding to the glucocorticoid receptor, indicating that the fluorine atom could play a significant role in the molecular interactions of the target compound .

Chemical Reactions Analysis

The chemical reactions involving the target compound would be influenced by its functional groups. The benzenesulfonamide group, as studied in the context of kynurenine 3-hydroxylase inhibition, could undergo various reactions due to its reactivity . The thiazole ring, being a heterocycle, could participate in electrophilic substitution reactions, especially at positions activated by the dimethyl groups. The directed lithiation techniques described could be relevant for functionalizing the compound at specific positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, affecting its solubility in various solvents. The fluorine atom could also affect the compound's lipophilicity, which is important for its potential as a drug candidate. The steric effects of the dimethyl groups on the thiazole ring could influence the compound's reactivity and its interaction with biological targets, as suggested by the structure-activity relationships in GR modulators .

Scientific Research Applications

Fluorescent Molecular Probes Development

One area of application involves the synthesis and characterization of compounds for use as fluorescent molecular probes. Diwu et al. (1997) prepared 2,5-diphenyloxazoles that embody dimethylamino and sulfonyl groups to serve as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, correlated with the empirical solvent polarity parameter, indicating potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Novel Biological Activity Compounds

Research has also focused on synthesizing novel compounds with potential biological activities. For instance, Bashandy et al. (2014) synthesized new derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, evaluating them for antiproliferative activity against human breast cancer cell lines. Some derivatives showed higher activity compared to doxorubicin, indicating their potential as anticancer agents (Bashandy et al., 2014).

Glucocorticoid Receptor Modulators

Another significant application is the development of heterocyclic glucocorticoid receptor modulators. Xiao et al. (2013) described a series of modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core. They found that specific structural components, such as a combination of H-bond acceptor and a 4-fluorophenyl moiety, are crucial for binding to the glucocorticoid receptor and modulating its function. This suggests the potential therapeutic applications of these compounds in treating diseases influenced by glucocorticoid receptor activity (Xiao et al., 2013).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLIODJKVPLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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